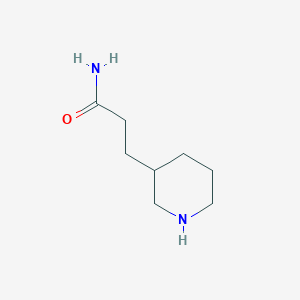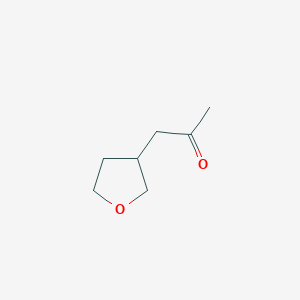
Methyl 2-methyl-4-oxobutanoate
Overview
Description
“Methyl 2-methyl-4-oxobutanoate” is an organic compound with the molecular formula C6H10O3 . It is an important industrial intermediate . It is characterized by several important properties. Firstly, it is a colorless oil with a pleasant fruity odor . Secondly, this compound is highly soluble in water, ethanol, and other polar solvents .
Synthesis Analysis
“this compound” can be synthesized from L-aspartic acid, by selective methylation in the presence of SOCl2 to give 4-methyl L-aspartate hydrochloride, which was subjected to Boc-protection, acylation with ethyl chloroformate and reduction by NaBH4, followed by oxidization by NaClO/TEMPOmethyl (3S)-3- (tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, was synthesized with an overall yield of about 41% .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carbonyl group and an ester group . The molecular formula is C6H10O3, and the average mass is 130.142 Da .Chemical Reactions Analysis
“this compound” exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters. Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .Physical And Chemical Properties Analysis
“this compound” is a colorless oil with a pleasant fruity odor . It is highly soluble in water, ethanol, and other polar solvents . The molecular weight of the compound is 130.14 .Scientific Research Applications
Biosynthesis and Metabolic Pathways
- Methyl 2-methyl-4-oxobutanoate, also known as 4-methylthio-2-oxobutanoate, has been identified as a key intermediate in the biosynthesis of ethylene from methionine, playing a significant role in various bacterial and fungal metabolisms (Billington, Golding, & Primrose, 1979).
Chemical Synthesis and Reactions
- This compound is used as a nonthiolic, odorless, and practical thioacetalization reagent in chemical synthesis, demonstrating high chemoselectivity and efficiency in transforming a range of aldehydes and ketones into corresponding dithioacetals (Sun Ran et al., 2005).
- This compound also finds application in the synthesis of various organic compounds, including derivatives of butanoic acid, which are important for pharmaceutical research and development (K. Vanasundari et al., 2018).
Biomedical Research
- It has been studied in the context of apoptosis and cell growth regulation, particularly in its role as a mediator in cellular processes. For example, research has shown that 4-methylthio-2-oxobutanoate can induce apoptosis in human cell lines, suggesting potential biomedical applications (Tang et al., 2006).
Molecular Biology and Biochemistry
- This compound is used in isotope labeling strategies for NMR studies of high molecular weight proteins, aiding in the structural understanding of complex biological molecules (Ayala et al., 2012).
Organic Synthesis
- The compound is a critical intermediate in the synthesis of various chiral and non-chiral molecules, including pharmaceuticals and advanced organic materials (Zhang Xingxian, 2012).
Mechanism of Action
Target of Action
A similar compound, 4-oxo-4-phenyl-but-2-enoates, has been found to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .
Biochemical Pathways
It’s known that it plays a crucial role in diverse synthetic pathways, showcasing its versatile applications .
Pharmacokinetics
It’s known that this compound is highly soluble in water, ethanol, and other polar solvents . This solubility could potentially impact its bioavailability.
Result of Action
It’s known that it may be used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .
Action Environment
It’s known that this compound is a colorless oil with a pleasant fruity odor . This suggests that its physical properties could potentially be influenced by environmental factors such as temperature and humidity.
Safety and Hazards
Future Directions
“Methyl 2-methyl-4-oxobutanoate” is an important industrial intermediate and has valuable applications in various industries and laboratory settings . It is also useful as a model substrate during exploring the asymmetric henry reaction since it can assemble a stereodefined lactam with high efficiency and enantiomeric purity . Future research may focus on exploring more applications of this compound in different synthetic pathways.
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-4-oxobutanoate exhibits reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .
Molecular Mechanism
It is known to participate in various synthetic pathways, showcasing its versatile applications .
Temporal Effects in Laboratory Settings
It is known that this compound is a versatile and useful compound in various industries, characterized by its solubility, reactivity, and beneficial biological effects .
Metabolic Pathways
It is known to participate in diverse synthetic pathways, showcasing its versatile applications .
Transport and Distribution
Its high solubility in water, ethanol, and other polar solvents suggests that it may be easily transported and distributed .
Subcellular Localization
Given its chemical properties, it is likely to be found in the cytosol .
properties
IUPAC Name |
methyl 2-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHIMRNYHHEUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255344 | |
| Record name | Butanoic acid, 2-methyl-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13865-21-9 | |
| Record name | Butanoic acid, 2-methyl-4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-methyl-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-4-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B3378138.png)






![1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid](/img/structure/B3378201.png)
